molecular formula C9H20N2 B6352925 1-(Butan-2-yl)-1,4-diazepane CAS No. 1038243-91-2

1-(Butan-2-yl)-1,4-diazepane

Cat. No. B6352925
CAS RN: 1038243-91-2
M. Wt: 156.27 g/mol
InChI Key: FIKBQAGYCBMCAW-UHFFFAOYSA-N
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Description

“1-(Butan-2-yl)-1,4-diazepane” suggests a diazepane (a seven-membered ring with two nitrogen atoms) with a butan-2-yl (sec-butyl) group attached . The butan-2-yl group is a four-carbon alkyl radical derived from butane .

properties

IUPAC Name

1-butan-2-yl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-9(2)11-7-4-5-10-6-8-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKBQAGYCBMCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butan-2-yl)-1,4-diazepane

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